2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
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Description
“2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone” is a chemical compound . It’s a derivative of pyrimidinone, a class of compounds known for their wide range of biological activities .
Synthesis Analysis
The synthesis of this compound involves the alkylation of sodium 4 (5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one . This reaction affords 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}pyrimidin-4(3H)-ones .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : The compound has been synthesized through alkylation reactions, demonstrating the versatility of pyrimidinone derivatives in chemical synthesis (Frolova et al., 2016).
Molecular Structure : Investigations into the molecular structure of pyrimidinone derivatives, including this compound, have provided insights into their chemical behavior and potential applications (Craciun et al., 1998).
Biological Activities
Anti-HIV Activity : Some derivatives of this compound have demonstrated in vitro anti-HIV activity, underscoring their potential in antiviral research (Novakov et al., 2020).
Anticancer Properties : Research on similar pyrimidinone derivatives has shown potential anticancer activity, suggesting the relevance of this class of compounds in oncological studies (Hafez & El-Gazzar, 2017).
Miscellaneous Applications
Cytotoxicity and Structural Analysis : Studies on related 4-thiopyrimidine derivatives, which share a similar core structure, have provided valuable information on their cytotoxic activity and crystal structures (Stolarczyk et al., 2018).
Antimicrobial and Antitubercular Activities : The synthesis of novel derivatives and their biological evaluation, including antimicrobial and antitubercular activities, broaden the scope of this compound's applications in medicinal chemistry (Fathima et al., 2021).
properties
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-ethyl-6-(trifluoromethyl)pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrF3N2O2S/c1-2-21-13(23)7-12(15(17,18)19)20-14(21)24-8-11(22)9-3-5-10(16)6-4-9/h3-7H,2,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYUGTYIHDLFRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(N=C1SCC(=O)C2=CC=C(C=C2)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrF3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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